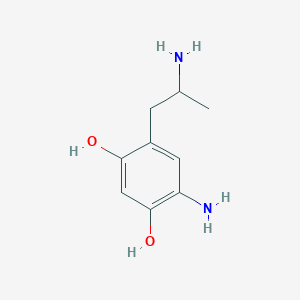
4-amino-6-(2-aminopropyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of 4-amino-6-(2-aminopropyl)benzene-1,3-diol as a starting material . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Research has explored its potential therapeutic applications, including its effects on neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine involves its interaction with neurotransmitter systems. It acts as a selective neurotoxin to central noradrenergic neurons, leading to the depletion of norepinephrine in various brain regions . This effect is mediated through its ability to destroy norepinephrine nerve terminals, particularly in the hypothalamus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-(2-aminopropyl)benzene-1,3-diol: A precursor in the synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine.
Dopamine: A neurotransmitter with structural similarities but different biological functions.
Norepinephrine: Another neurotransmitter affected by 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine.
Uniqueness
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is unique in its selective neurotoxic effects on central noradrenergic neurons, making it a valuable tool in neurochemical research .
Eigenschaften
CAS-Nummer |
106868-44-4 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-amino-6-(2-aminopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H14N2O2/c1-5(10)2-6-3-7(11)9(13)4-8(6)12/h3-5,12-13H,2,10-11H2,1H3 |
InChI-Schlüssel |
PSMUOMKJPAJKEZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
Synonyme |
5-ADMP 5-amino-2,4-dihydroxy-alpha-methylphenylethylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















